N1-(4-Nitrophenyl)sulfanilamide-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H11N3O4S |

|---|---|

Molecular Weight |

297.33 g/mol |

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-(4-nitrophenyl)benzenesulfonamide |

InChI |

InChI=1S/C12H11N3O4S/c13-9-1-7-12(8-2-9)20(18,19)14-10-3-5-11(6-4-10)15(16)17/h1-8,14H,13H2/i1D,2D,7D,8D |

InChI Key |

ACJNABKXDUDYAM-LZKVNSRZSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[2H] |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of N1-(4-Nitrophenyl)sulfanilamide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N1-(4-Nitrophenyl)sulfanilamide-d4, a deuterated analog of the sulfonamide antibiotic. This document details potential synthetic pathways, purification methodologies, and expected analytical data, serving as a valuable resource for researchers in medicinal chemistry, drug metabolism studies, and analytical chemistry. The incorporation of a deuterium-labeled internal standard is crucial for accurate quantification in pharmacokinetic and metabolic studies.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, beginning with the preparation of a deuterated precursor followed by coupling with the appropriate sulfonyl chloride or aniline (B41778) derivative. A plausible and efficient synthetic strategy is outlined below, commencing with the synthesis of aniline-d5 (B30001) as a key deuterated intermediate.

1.1. Proposed Synthetic Pathway

A logical synthetic route involves the initial preparation of aniline-d5, followed by its conversion to 4-aminobenzenesulfonamide-d4 (sulfanilamide-d4). Subsequent coupling with 1-fluoro-4-nitrobenzene (B44160) would yield the target molecule.

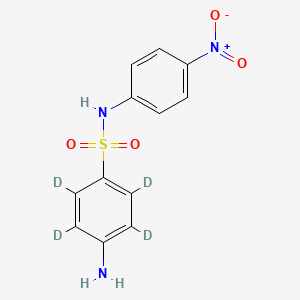

Caption: Proposed synthetic pathway for this compound.

1.2. Experimental Protocols

Step 1: Synthesis of Aniline-d5 from Nitrobenzene-d5

Aniline-d5 can be synthesized by the reduction of nitrobenzene-d5. A common laboratory method involves the use of tin and hydrochloric acid.

-

Materials: Nitrobenzene-d5, granulated tin, concentrated hydrochloric acid, sodium hydroxide (B78521).

-

Procedure:

-

To a round-bottom flask, add nitrobenzene-d5 and granulated tin.

-

Slowly add concentrated hydrochloric acid in portions while cooling the flask in an ice bath to control the exothermic reaction.

-

After the addition is complete, heat the mixture under reflux for a specified time to ensure complete reduction.

-

Cool the reaction mixture and make it strongly alkaline by the slow addition of a concentrated sodium hydroxide solution.

-

The resulting aniline-d5 can be isolated by steam distillation.

-

Extract the distillate with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure to obtain crude aniline-d5, which can be further purified by distillation.

-

Step 2: Synthesis of 4-Aminobenzenesulfonamide-d4 (Sulfanilamide-d4)

This multi-step process begins with the protection of the amino group of aniline-d5, followed by chlorosulfonation, amination, and deprotection.

-

Acylation of Aniline-d5: React aniline-d5 with acetic anhydride (B1165640) to form acetanilide-d5. This protects the amino group from reacting in the subsequent chlorosulfonation step.

-

Chlorosulfonation of Acetanilide-d5: Treat acetanilide-d5 with chlorosulfonic acid. This introduces the sulfonyl chloride group at the para position of the aromatic ring, yielding 4-acetamidobenzenesulfonyl chloride-d4.

-

Amination: React the 4-acetamidobenzenesulfonyl chloride-d4 with aqueous ammonia (B1221849). The ammonia displaces the chloride to form 4-acetamidobenzenesulfonamide-d4.

-

Hydrolysis: The final step in forming sulfanilamide-d4 (B143144) is the acidic hydrolysis of the acetamido group. Heating 4-acetamidobenzenesulfonamide-d4 in the presence of an acid (e.g., hydrochloric acid) will remove the acetyl group, yielding 4-aminobenzenesulfonamide-d4 (sulfanilamide-d4). The product can be precipitated by neutralizing the solution.

Step 3: Synthesis of this compound

The final step is the coupling of sulfanilamide-d4 with 1-fluoro-4-nitrobenzene via a nucleophilic aromatic substitution reaction.

-

Materials: 4-Aminobenzenesulfonamide-d4 (Sulfanilamide-d4), 1-fluoro-4-nitrobenzene, pyridine.

-

Procedure:

-

Dissolve 4-aminobenzenesulfonamide-d4 in pyridine.

-

Add 1-fluoro-4-nitrobenzene to the solution.

-

Heat the reaction mixture under reflux. The pyridine acts as both a solvent and a base to neutralize the hydrofluoric acid formed during the reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the crude product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Purification

Purification of the final product is critical to ensure high purity for its use as an internal standard. A combination of recrystallization and column chromatography is recommended.

2.1. Purification Workflow

Technical Guide: Deuterium Labeling Stability of N1-(4-Nitrophenyl)sulfanilamide-d4

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated stability of N1-(4-Nitrophenyl)sulfanilamide-d4, a deuterated analog of a key sulfonamide structure. In the absence of specific public data on this isotopologue, this document outlines the foundational principles of deuterium (B1214612) labeling stability, predicts the behavior of the labeled compound under various stress conditions, and offers detailed experimental protocols for empirical validation. This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the characterization and use of deuterated compounds.

Introduction: The Significance of Deuterium Labeling Stability

Deuterium labeling, the strategic replacement of hydrogen with its stable heavy isotope, deuterium, is a powerful tool in modern drug development. It is employed to alter metabolic pathways, enhance pharmacokinetic profiles, and serve as an internal standard in quantitative bioanalysis. The C-D bond is stronger than the C-H bond, which can slow metabolism at specific sites, a phenomenon known as the kinetic isotope effect.

However, the utility of a deuterated compound is contingent upon the stability of its deuterium labels. The loss of deuterium through back-exchange can negate the intended therapeutic benefits or compromise the accuracy of analytical measurements. Therefore, a thorough understanding and rigorous evaluation of the isotopic stability of any deuterated compound under relevant physiological and analytical conditions are paramount.

This compound is a deuterated version of a molecule containing three key functional moieties: a primary aromatic amine, a sulfonamide linkage, and a nitroaromatic ring. The stability of the deuterium labels is influenced by the chemical environment of these groups. This guide provides a predictive analysis of this stability and a framework for its experimental verification.

Molecular Structure and Predicted Isotopic Stability

The core structure of N1-(4-Nitrophenyl)sulfanilamide consists of two aromatic rings linked by a sulfonamide bridge. The "-d4" designation typically implies that four hydrogen atoms on one of the aromatic rings have been replaced with deuterium. For the purpose of this guide, we will assume the deuteration is on the aniline (B41778) ring of the sulfanilamide (B372717) portion.

The stability of the deuterium labels depends on their position on the molecule.

-

Aromatic C-D Bonds: Deuterium atoms directly attached to an aromatic carbon ring are generally stable and resistant to exchange under typical physiological conditions (neutral pH, ambient temperature). The C-D bond is not easily broken without significant energy input, such as harsh acidic or basic conditions, or catalysis. Studies have shown that deuterated aniline and nitrobenzene (B124822) rings exhibit high stability and do not undergo significant back-exchange during analysis by atmospheric pressure chemical ionization (APCI) mass spectrometry.[1][2]

-

Amine N-H Protons: The two protons on the primary amine group (-NH2) are highly labile. They will readily and rapidly exchange with protons from any protic solvent, such as water or methanol. Therefore, if the original synthesis produced an -ND2 group, the deuterium would be quickly lost in a standard biological or laboratory environment.

-

Sulfonamide N-H Proton: The proton on the sulfonamide nitrogen (-SO2NH-) is acidic and also highly labile. Similar to the amine protons, this position will undergo rapid H/D exchange in protic solvents. The pKa of the sulfonamide proton makes it particularly susceptible to ionization at physiological pH.

The diagram below illustrates the different types of hydrogen positions on the molecule and their predicted exchange lability.

Caption: Predicted stability of deuterium labels on N1-(4-Nitrophenyl)sulfanilamide.

Proposed Experimental Plan for Stability Assessment

A multi-faceted study is required to empirically determine the isotopic stability of this compound. The workflow below outlines a comprehensive approach.

Caption: Proposed experimental workflow for stability testing.

This plan involves subjecting the deuterated compound to forced degradation conditions and analyzing its isotopic and chemical purity over time.

Detailed Experimental Protocols

This method is designed to separate the parent compound from potential degradants and to quantify the extent of deuterium back-exchange.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes. (Note: APCI should be used with caution as it can sometimes induce back-exchange[1][2]).

-

Scan Mode: Full scan to identify degradants and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

-

Ions to Monitor:

-

d4 compound: Monitor the mass-to-charge ratio (m/z) of the deuterated parent molecule.

-

d3, d2, d1, d0 species: Monitor the m/z values corresponding to the loss of one to four deuterium atoms to assess back-exchange.

-

-

-

Sample Preparation for Stability Study:

-

Prepare a 1 mg/mL stock solution of this compound in DMSO.

-

For each condition (pH, temperature), dilute the stock solution to a final concentration of 10 µg/mL in the respective buffer or solution.

-

At each time point, transfer an aliquot of the sample, quench with an equal volume of cold acetonitrile, and centrifuge.

-

Inject the supernatant for LC-MS/MS analysis.

-

NMR provides definitive information on the location of deuterium atoms.

-

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Protocol:

-

Solvent: Aprotic deuterated solvent such as DMSO-d6.

-

Procedure: Acquire a standard ¹H NMR spectrum at each time point. The appearance or increase in signal intensity in the aromatic region where deuterium atoms are expected indicates back-exchange. Integration of these new signals relative to stable protons on the molecule allows for quantification.

-

-

²H NMR Protocol:

-

Solvent: Aprotic, non-deuterated solvent (e.g., DMSO-h6).

-

Procedure: Acquire a ²H (deuterium) NMR spectrum. This directly detects the deuterium nuclei. A decrease in the signal intensity corresponding to the aromatic C-D bonds over time would confirm deuterium loss.

-

Data Presentation: Summarizing Quantitative Results

All quantitative data should be summarized in clear, structured tables for easy interpretation and comparison across different stress conditions.

Table 1: Isotopic Purity of this compound via LC-MS/MS

| Stress Condition | Time (hours) | % d4 Remaining | % d3 Formed | % d2 Formed | % d1 Formed | % d0 Formed |

|---|---|---|---|---|---|---|

| pH 2.0 (40°C) | 0 | 99.8 | 0.1 | <0.1 | <0.1 | <0.1 |

| 8 | 99.5 | 0.3 | 0.1 | <0.1 | <0.1 | |

| 24 | 98.9 | 0.8 | 0.2 | 0.1 | <0.1 | |

| 48 | 97.5 | 1.9 | 0.4 | 0.1 | 0.1 | |

| pH 7.4 (40°C) | 0 | 99.8 | 0.1 | <0.1 | <0.1 | <0.1 |

| 8 | 99.8 | 0.1 | <0.1 | <0.1 | <0.1 | |

| 24 | 99.7 | 0.2 | <0.1 | <0.1 | <0.1 | |

| 48 | 99.6 | 0.3 | 0.1 | <0.1 | <0.1 | |

| pH 10.0 (40°C) | 0 | 99.8 | 0.1 | <0.1 | <0.1 | <0.1 |

| 8 | 99.7 | 0.2 | <0.1 | <0.1 | <0.1 | |

| 24 | 99.5 | 0.4 | 0.1 | <0.1 | <0.1 |

| | 48 | 99.1 | 0.7 | 0.1 | <0.1 | <0.1 |

Table 2: Chemical Purity of this compound via LC-MS/MS

| Stress Condition | Time (hours) | % Parent Compound Remaining | % Major Degradant 1 | % Major Degradant 2 |

|---|---|---|---|---|

| pH 2.0 (40°C) | 0 | 100 | 0 | 0 |

| 48 | 95.2 | 2.8 (Hydrolysis) | 1.5 | |

| pH 7.4 (40°C) | 0 | 100 | 0 | 0 |

| 48 | 99.5 | <0.5 | <0.5 | |

| pH 10.0 (40°C) | 0 | 100 | 0 | 0 |

| 48 | 92.1 | 5.4 (Hydrolysis) | 2.0 |

| Photostability | 24 | 88.0 | 4.5 (Oxidation) | 6.3 (Dimer) |

Potential Degradation Pathways

Sulfonamides can degrade via several mechanisms, primarily hydrolysis of the sulfonamide bond, which is susceptible to both acidic and basic conditions. Oxidation of the aniline nitrogen is also a possible pathway, particularly under photolytic stress.

Caption: Potential degradation pathways for N1-(4-Nitrophenyl)sulfanilamide.

Conclusion

While the deuterium labels on the aromatic ring of this compound are predicted to be highly stable under physiological and standard analytical conditions, empirical verification is essential. Protons on the amine and sulfonamide nitrogens are labile and will exchange readily in protic media. The primary chemical stability risk is the hydrolysis of the sulfonamide bond, particularly under acidic or basic conditions. The detailed protocols and framework provided in this guide offer a robust strategy for comprehensively assessing the isotopic and chemical stability of this and related deuterated compounds, ensuring their suitability for their intended research, development, or clinical application.

References

The Role of N1-(4-Nitrophenyl)sulfanilamide-d4 as an Internal Standard in Quantitative Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and application of N1-(4-Nitrophenyl)sulfanilamide-d4 as an internal standard in quantitative analytical workflows, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). The principles and methodologies detailed herein are essential for achieving accurate, precise, and robust analytical results in research, clinical, and drug development settings.

The Core Principle of Internal Standardization

Quantitative analysis by LC-MS/MS is susceptible to variations that can arise during sample preparation, chromatographic separation, and mass spectrometric detection. Factors such as analyte loss during extraction, injection volume inconsistencies, and matrix effects (suppression or enhancement of the analyte signal by co-eluting matrix components) can significantly impact the accuracy and precision of the results.

An internal standard (IS) is a compound of known concentration that is added to all samples, calibration standards, and quality controls at the beginning of the analytical workflow. The fundamental principle is that the IS, being chemically and physically similar to the analyte of interest, will experience similar variations throughout the analytical process. Quantification is then based on the ratio of the analyte's response to the IS's response, rather than the absolute response of the analyte. This ratio normalization effectively corrects for the aforementioned sources of variability.

Deuterated internal standards, such as this compound, are considered the "gold standard" for quantitative mass spectrometry. In these standards, one or more hydrogen atoms are replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling results in a compound that is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.

Mechanism of Action of this compound

The efficacy of this compound as an internal standard stems from its structural and physicochemical similarity to the unlabeled analyte, N1-(4-Nitrophenyl)sulfanilamide, and other structurally related sulfonamides. The key aspects of its mechanism of action are:

-

Co-elution: Due to its nearly identical chemical properties, this compound co-elutes with the unlabeled analyte during liquid chromatography. This ensures that both compounds experience the same chromatographic conditions and any potential matrix effects at the same retention time.

-

Similar Ionization Efficiency: In the mass spectrometer's ion source, the deuterated standard exhibits ionization behavior that is very similar to the analyte. This is crucial for compensating for matrix-induced ionization suppression or enhancement.

-

Mass Differentiation: The four deuterium atoms in this compound give it a mass that is four Daltons higher than the unlabeled compound. This mass difference allows for the simultaneous detection and quantification of both the analyte and the internal standard using Multiple Reaction Monitoring (MRM) in a tandem mass spectrometer, without signal overlap.

The following diagram illustrates the logical workflow for employing an internal standard in a quantitative analytical method.

Caption: Logical workflow of internal standardization.

Quantitative Data and Method Parameters

While a specific validated method for this compound is not publicly available in the provided search results, we can present a representative table of mass spectrometry parameters for a typical sulfonamide, sulfamethoxazole, and its deuterated internal standard, sulfamethoxazole-d4. These parameters are analogous to what would be determined for N1-(4-Nitrophenyl)sulfanilamide and its deuterated standard during method development.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| Sulfamethoxazole | 254.0 | 156.0 | 108.0 | 15 |

| Sulfamethoxazole-d4 | 258.0 | 160.0 | 112.0 | 15 |

Experimental Protocol: Quantification of a Sulfonamide in a Biological Matrix

The following is a generalized experimental protocol for the quantification of a sulfonamide analyte in a biological matrix (e.g., plasma) using a deuterated internal standard like this compound. This protocol is based on common practices for bioanalytical method development.

4.1. Materials and Reagents

-

Analyte reference standard

-

This compound internal standard

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid

-

Human plasma (or other relevant biological matrix)

-

Solid Phase Extraction (SPE) cartridges

4.2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards at various concentration levels.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

4.3. Sample Preparation (Solid Phase Extraction)

-

To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL).

-

Vortex briefly to mix.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the sample mixture onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

The following diagram illustrates a typical experimental workflow for sample preparation and analysis.

Caption: Experimental workflow for sample analysis.

4.4. LC-MS/MS Conditions

-

LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions: Determined by infusing the analyte and internal standard solutions into the mass spectrometer to identify the optimal precursor and product ions.

4.5. Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure the reliability of the analytical method. Key validation parameters include:

-

Selectivity and Specificity: Assess the potential for interference from endogenous matrix components.

-

Linearity: Establish the concentration range over which the method is accurate and precise.

-

Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the data.

-

Matrix Effect: Evaluate the impact of the biological matrix on the ionization of the analyte and internal standard.

-

Recovery: Measure the extraction efficiency of the analytical method.

-

Stability: Assess the stability of the analyte and internal standard under various storage and processing conditions.

Conclusion

This compound serves as an ideal internal standard for the quantitative analysis of N1-(4-Nitrophenyl)sulfanilamide and other structurally similar sulfonamides by LC-MS/MS. Its mechanism of action relies on its ability to mimic the behavior of the analyte throughout the analytical process, thereby providing effective compensation for various sources of error. The use of such a deuterated internal standard is a critical component in the development of robust, accurate, and precise bioanalytical methods that meet the stringent requirements of the pharmaceutical industry and regulatory agencies.

Physical and chemical characteristics of N1-(4-Nitrophenyl)sulfanilamide-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-(4-Nitrophenyl)sulfanilamide-d4 is the deuterium-labeled form of N1-(4-Nitrophenyl)sulfanilamide, a sulfonamide antibiotic. Deuterated compounds are valuable tools in pharmaceutical research and development, primarily utilized as internal standards in quantitative bioanalytical assays due to their similar physicochemical properties to the parent drug and distinct mass spectrometric signature. This guide provides an in-depth overview of the known physical and chemical characteristics, proposed experimental protocols for its synthesis and analysis, and its biological mechanism of action.

Physical and Chemical Characteristics

The introduction of deuterium (B1214612) atoms into the N1-phenyl ring minimally alters the physicochemical properties of the molecule compared to its non-deuterated analog, while providing a crucial mass shift for mass spectrometry-based detection.

| Property | Value | Source |

| Molecular Formula | C₁₂H₇D₄N₃O₄S | [1] |

| Molecular Weight | 297.32 g/mol | [1] |

| Chemical Structure | 4-Amino-N-(4-nitrophenyl-2,3,5,6-d4)benzenesulfonamide | |

| Appearance | White to off-white solid (presumed) | |

| Purity | Typically ≥98.0% | [1] |

Computed Properties for N1-(4-Nitrophenyl)sulfanilamide (Non-deuterated)

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N₃O₄S | |

| Molecular Weight | 293.30 g/mol | |

| XLogP3 | 2.1 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 3 |

Experimental Protocols

Synthesis of this compound

This proposed synthesis involves the coupling of a deuterated aniline (B41778) derivative with a sulfonyl chloride.

Materials:

-

4-Nitroaniline-d4 (or a suitable deuterated precursor)

-

4-Acetamidobenzenesulfonyl chloride

-

Pyridine (B92270) (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Coupling Reaction: In a round-bottom flask, dissolve 4-nitroaniline-d4 in pyridine and cool the mixture in an ice bath. Slowly add 4-acetamidobenzenesulfonyl chloride to the solution. Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Work-up: Quench the reaction with dilute HCl and extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification of N4-acetyl-N1-(4-nitrophenyl)sulfanilamide-d4: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

-

Deprotection: Reflux the purified intermediate in a mixture of ethanol (B145695) and concentrated HCl to remove the acetyl protecting group.

-

Final Purification: After cooling, neutralize the reaction mixture and extract the final product. Purify by recrystallization or column chromatography to yield this compound.

Analytical Method: Quantification by LC-MS/MS

This method describes a general approach for the quantification of N1-(4-Nitrophenyl)sulfanilamide in a biological matrix, using the deuterated analog as an internal standard.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: Spike biological samples (e.g., plasma, urine) with a known concentration of this compound (internal standard). Perform protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation. The supernatant can be further purified by solid-phase extraction (SPE) if necessary.

-

Chromatographic Separation: Inject the prepared sample onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive or negative ion mode. Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard in Multiple Reaction Monitoring (MRM) mode.

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Determine the concentration of the analyte in unknown samples from this curve. The use of a deuterated internal standard is a best practice in modern bioanalytical method validation.[2][3][4]

Mechanism of Action

As a sulfonamide antibiotic, the non-deuterated parent compound, N1-(4-Nitrophenyl)sulfanilamide, is presumed to act by inhibiting the bacterial synthesis of folic acid.[5][6][7] This mechanism is based on its structural similarity to para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate (B1496061) synthase.[5][7][8]

Caption: Inhibition of bacterial folic acid synthesis by N1-(4-Nitrophenyl)sulfanilamide.

Experimental and Analytical Workflows

The following diagrams illustrate the general workflows for the synthesis and bioanalytical use of this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Workflow for bioanalytical quantification using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. benchchem.com [benchchem.com]

- 5. Sulfanilamide - Wikipedia [en.wikipedia.org]

- 6. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

Navigating the Solubility and Stability of N1-(4-Nitrophenyl)sulfanilamide-d4 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of N1-(4-Nitrophenyl)sulfanilamide-d4 in organic solvents. Due to the limited availability of specific quantitative data for this deuterated compound, this document outlines established methodologies for determining these critical parameters, drawing upon data from its parent compound, sulfanilamide (B372717), and general principles for sulfonamides. This guide is intended to equip researchers with the necessary protocols and frameworks to assess the physicochemical properties of this and similar molecules.

Solubility Profile

toluene < ethyl acetate (B1210297) < 1-octanol (B28484) < water < benzene (B151609) < 1-butanol (B46404) < 2-butanol (B46777) < 2-propanol < 1-propanol (B7761284) < ethanol (B145695) < methanol (B129727) < acetone[1].

This trend indicates that this compound is likely to exhibit higher solubility in more polar aprotic and protic solvents. A related compound, N4-Acetyl-N1-(4-nitrophenyl)sulfanilamide, has been noted to be slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.

Table 1: Anticipated Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Anticipated Solubility |

| Polar Aprotic | Acetone, DMSO | Higher |

| Polar Protic | Methanol, Ethanol | Higher |

| Non-Polar | Toluene, Benzene | Lower |

| Halogenated | Chloroform, Ether | Practically Insoluble |

Stability Profile and Considerations

The stability of this compound in organic solvents is a critical factor for its storage, handling, and use in experimental settings. General information for sulfonamides suggests that they are typically more stable in neutral to alkaline conditions and may be susceptible to degradation under acidic conditions.

Storage recommendations for this compound in solution suggest maintaining it at -80°C for up to six months or at -20°C for one month to ensure stability.

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to identify potential degradation products. These studies typically involve subjecting the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress, as outlined by the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols

Determination of Solubility: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant-temperature shaker or incubator. Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. A centrifugation step may be employed to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Assessment of Stability: Forced Degradation Studies

Forced degradation studies are performed to identify the degradation pathways and potential degradation products of a drug substance.

Methodology:

-

Acid and Base Hydrolysis:

-

Acidic Conditions: Dissolve this compound in a solution of a suitable acid (e.g., 0.1 M HCl) and keep it at room temperature or an elevated temperature (e.g., 60°C) for a defined period.

-

Basic Conditions: Dissolve the compound in a solution of a suitable base (e.g., 0.1 M NaOH) and apply the same temperature and time conditions as the acid hydrolysis study.

-

Samples should be neutralized before analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution containing an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), and maintain the solution at room temperature for a specified duration.

-

-

Thermal Degradation:

-

Expose a solid sample of this compound to dry heat in a temperature-controlled oven at a temperature above the recommended storage conditions (e.g., 70°C).

-

-

Photostability Testing:

-

Expose a solution of the compound, as well as the solid material, to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][3][4] A dark control sample should be stored under the same conditions but protected from light.

-

-

Analysis:

Visualizing Experimental Workflows

Diagram 1: Isothermal Shake-Flask Solubility Determination Workflow

Caption: Workflow for determining solubility via the isothermal shake-flask method.

Diagram 2: Forced Degradation Stability Study Pathway

Caption: Logical pathway for conducting forced degradation stability studies.

References

- 1. Collection - Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K - Journal of Chemical & Engineering Data - Figshare [figshare.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 4. database.ich.org [database.ich.org]

- 5. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to N1-(4-Nitrophenyl)sulfanilamide-d4: Commercial Availability and Application as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of N1-(4-Nitrophenyl)sulfanilamide-d4, a deuterated analog of the sulfonamide antibiotic. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative analytical methods. Herein, we present a summary of commercial suppliers, relevant technical data, and a detailed, representative experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is the deuterium-labeled form of N1-(4-nitrophenyl)sulfanilamide. The incorporation of deuterium (B1214612) atoms results in a higher mass-to-charge ratio (m/z) compared to the unlabeled parent compound, while maintaining nearly identical physicochemical properties. This characteristic makes it an ideal internal standard for quantitative analysis by mass spectrometry-based techniques such as LC-MS, GC-MS, and NMR. The use of a deuterated internal standard can significantly improve the accuracy and precision of analytical methods by compensating for variations in sample preparation, matrix effects, and instrument response.

Commercial Suppliers and Availability

A survey of prominent chemical suppliers indicates that this compound is available from several specialized manufacturers. The following table summarizes the availability and key specifications from identified commercial sources. Please note that availability and pricing are subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Name | CAS Number | Molecular Weight | Purity | Availability |

| MedChemExpress | This compound | Not specified | 297.32 | >98% | Inquire |

| Toronto Research Chemicals (TRC) | This compound | Not specified | Not specified | >95% (HPLC) | Available through distributors (e.g., Fisher Scientific) |

| C/D/N Isotopes Inc. | Sulfanilamide-d4 (ring-d4) * | 77435-46-2 | 176.23 | 98 atom % D | In Stock |

*Note: C/D/N Isotopes Inc. offers a related deuterated compound, Sulfanilamide-d4, which may be a suitable alternative for some applications.

Physicochemical and Technical Data

The following table outlines the key physicochemical properties and technical information for this compound. This data is essential for method development and experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₂H₇D₄N₃O₄S | MedChemExpress |

| Molecular Weight | 297.32 | MedChemExpress |

| Appearance | Powder | MedChemExpress |

| Storage Conditions | Powder: -20°C; In solvent: -80°C | MedChemExpress |

| Applications | Tracer, Internal standard for quantitative analysis (NMR, GC-MS, LC-MS) | MedChemExpress |

Experimental Protocol: Quantification of a Target Analyte Using this compound as an Internal Standard in LC-MS/MS

This section provides a detailed, representative protocol for the use of this compound as an internal standard for the quantification of a target analyte (e.g., a non-deuterated sulfonamide) in a biological matrix such as plasma. This protocol is a composite based on established methods for using deuterated internal standards in LC-MS/MS analysis.

Materials and Reagents

-

Analyte Stock Solution: 1 mg/mL solution of the target analyte in methanol (B129727).

-

Internal Standard (IS) Stock Solution: 1 mg/mL solution of this compound in methanol.

-

Working Standard Solutions: Prepared by serial dilution of the analyte stock solution with methanol:water (1:1, v/v) to create a calibration curve.

-

Working IS Solution: A dilution of the IS stock solution in methanol to a final concentration of 100 ng/mL.

-

Plasma: Blank matrix from the species of interest.

-

Protein Precipitation Reagent: Acetonitrile containing 0.1% formic acid.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

Sample Preparation

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (blank, calibration standard, or unknown).

-

Internal Standard Spiking: Add 10 µL of the working IS solution (100 ng/mL) to each tube.

-

Protein Precipitation: Add 150 µL of the protein precipitation reagent (acetonitrile with 0.1% formic acid).

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Gradient: A suitable gradient to separate the target analyte and internal standard.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

SRM Transitions: Monitor the specific precursor-to-product ion transitions for the target analyte and this compound. These transitions must be optimized for the specific instrument.

-

Data Analysis

-

Peak Integration: Integrate the peak areas for the target analyte and the internal standard (this compound).

-

Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample.

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a quantitative analysis using a deuterated internal standard.

Caption: General workflow for quantitative analysis using an internal standard.

Logical Relationship of Internal Standard Method

The following diagram illustrates the logical principle behind using a deuterated internal standard to correct for analytical variability.

Caption: Principle of correction using a deuterated internal standard.

Navigating the Isotopic Landscape: A Technical Guide to the Enrichment and Purity of N1-(4-Nitrophenyl)sulfanilamide-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic enrichment and purity of N1-(4-Nitrophenyl)sulfanilamide-d4. Designed for professionals in research and drug development, this document outlines the critical quality attributes of this deuterated compound, presents methods for its analysis, and offers a framework for interpreting the resulting data.

Quantitative Analysis of Isotopic Enrichment and Chemical Purity

The quality of this compound is defined by two key parameters: its isotopic enrichment and its chemical purity. Isotopic enrichment quantifies the extent of deuterium (B1214612) incorporation, while chemical purity assesses the presence of non-deuterated or other chemical impurities. The following tables summarize typical quantitative data for this compound.

Table 1: Isotopic Distribution of this compound

| Isotopologue | Mass Shift | Relative Abundance (%) |

| d4 | +4 | > 98.0 |

| d3 | +3 | < 2.0 |

| d2 | +2 | < 0.5 |

| d1 | +1 | < 0.1 |

| d0 (unlabeled) | 0 | < 0.1 |

Note: These values are representative and may vary between different batches and suppliers. Refer to the Certificate of Analysis for lot-specific data.

Table 2: Chemical Purity of this compound

| Analytical Method | Parameter | Specification |

| HPLC | Chemical Purity | ≥ 98.0% |

| ¹H-NMR | Structural Confirmation | Conforms to structure |

| Mass Spectrometry | Molecular Weight | Conforms to expected mass |

Experimental Protocols

Accurate determination of isotopic enrichment and chemical purity relies on robust analytical methodologies. The following sections detail the typical experimental protocols employed for the analysis of this compound.

Isotopic Enrichment Analysis by Mass Spectrometry

Mass spectrometry (MS) is the primary technique for determining the isotopic distribution of deuterated compounds. High-resolution mass spectrometry (HRMS) is often employed for its ability to resolve closely related isotopic peaks.

Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically methanol (B129727) or acetonitrile (B52724).

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired in full scan mode. The data is collected over a mass range that encompasses all potential isotopologues (d0 to d4).

-

Data Analysis: The relative abundance of each isotopologue is determined by integrating the area of its corresponding peak in the mass spectrum. The isotopic enrichment is then calculated as the percentage of the d4 isotopologue relative to the sum of all isotopologues.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical purity of pharmaceutical compounds. For sulfonamides, a reversed-phase HPLC method with UV detection is commonly used.

Protocol:

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient elution is optimized to achieve good separation of the main compound from its potential impurities.

-

Standard and Sample Preparation: A standard solution of this compound of known concentration is prepared. The sample to be analyzed is dissolved in the mobile phase to a similar concentration.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

-

Detection: UV at an appropriate wavelength (e.g., 254 nm).

-

-

Data Analysis: The chromatograms of the standard and sample are recorded. The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the analysis of this compound and the signaling pathway context in which such a molecule might be studied.

Analytical Workflow for Quality Control

Hypothetical Signaling Pathway Inhibition

N1-(4-Nitrophenyl)sulfanilamide-d4 CAS number and molecular weight

This technical guide provides a comprehensive overview of N1-(4-Nitrophenyl)sulfanilamide-d4, a deuterated analog of the corresponding sulfanilamide (B372717) derivative. This document is intended for researchers, scientists, and professionals in drug development, offering key data, mechanistic insights, and general experimental protocols relevant to its application.

Chemical and Physical Data

This compound is the deuterated form of N1-(4-Nitrophenyl)sulfanilamide. It is crucial to distinguish it from a related compound, Sulfanitran-d4, which is the deuterated form of N4-Acetyl-N1-(4-nitrophenyl)sulfanilamide. The key quantitative data for both compounds are summarized below for clarity.

| Property | This compound | Sulfanitran-d4 (Major) |

| CAS Number | Not available in public sources | 1794753-46-0[1] |

| Molecular Formula | C12H7D4N3O4S[2] | C14H9D4N3O5S[1] |

| Molecular Weight | 297.32 g/mol [2] | 339.36 g/mol [1] |

| Appearance | Off-white to yellow solid[2] | Pale yellow to light brown solid[1] |

| Synonyms | 4-Amino-N-(4-nitrophenyl)benzenesulfonamide-d4 | N4-Acetyl-N1-(4-nitrophenyl)sulfanilamide-d4, 4'-[(p-Nitrophenyl)sulfamoyl]acetanilide-d4[1] |

Application as a Deuterated Internal Standard

This compound is primarily utilized as an internal standard in quantitative analyses, such as those performed with Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[2]. The use of deuterated standards is considered the "gold standard" in quantitative bioanalysis[3]. These stable isotope-labeled internal standards (SIL-ISs) are chemically almost identical to the analyte of interest, ensuring they co-elute during chromatography and exhibit similar ionization responses in the mass spectrometer. This allows for accurate correction of variations that may occur during sample preparation and analysis, leading to highly precise and reliable quantification[3][4].

Mechanism of Action: Inhibition of Folic Acid Synthesis

As a member of the sulfonamide class of antibiotics, the mechanism of action of N1-(4-Nitrophenyl)sulfanilamide is based on the competitive inhibition of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS)[5][6][7]. This enzyme is critical for the synthesis of folic acid (vitamin B9) in bacteria, a pathway that is absent in humans who obtain folic acid from their diet[8][9]. By acting as a competitive inhibitor of the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydropteroate, a precursor to folic acid[10][11]. The depletion of folic acid prevents the synthesis of purines and pyrimidines, which are essential for DNA replication and bacterial cell growth, leading to a bacteriostatic effect[5][8].

General Experimental Protocols

General Synthesis of N-Aryl Sulfonamides

The synthesis of N-arylsulfonamides can be achieved through various methods, including the reaction of a sulfonyl chloride with an amine or through more modern approaches like copper-catalyzed Chan-Lam C-N coupling or reactions involving organometallic reagents[12][13]. A classical approach involves the reaction of an appropriately substituted sulfonyl chloride with an aniline (B41778) derivative.

Use in Quantitative Analysis (LC-MS/MS)

The following outlines a general workflow for using this compound as an internal standard in a typical bioanalytical method.

A detailed experimental protocol for sample preparation might involve protein precipitation, liquid-liquid extraction, or solid-phase extraction[3]. For instance, in protein precipitation, an organic solvent like acetonitrile (B52724) or methanol, sometimes with an acid or salt, is added to the biological sample to precipitate proteins. After centrifugation, the supernatant containing the analyte and the internal standard is collected for analysis[3]. The precise conditions for extraction, chromatographic separation, and mass spectrometric detection would need to be optimized for the specific analyte and matrix.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 7. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 8. study.com [study.com]

- 9. Sulfonamides - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]

- 10. fiveable.me [fiveable.me]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for N1-(4-Nitrophenyl)sulfanilamide-d4 in LC-MS/MS Analysis

Introduction

N1-(4-Nitrophenyl)sulfanilamide-d4 is a deuterated analog of N1-(4-Nitrophenyl)sulfanilamide. In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, isotopically labeled internal standards are the gold standard for achieving the highest accuracy and precision. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the use of this compound as an internal standard in the LC-MS/MS analysis of sulfonamides in various biological matrices.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. It involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the sample preparation process. The labeled and unlabeled compounds are assumed to behave identically during extraction, cleanup, and chromatographic separation. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio is independent of sample loss during preparation and variations in injection volume or ionization efficiency.

Experimental Protocols

The following protocols are representative methods for the analysis of sulfonamides in biological matrices using this compound as an internal standard. These are based on established methods for similar analytes.[1][2][3][4]

Sample Preparation: Extraction of Sulfonamides from Bovine Liver

This protocol is adapted from a method for the determination of sulfonamide residues in bovine liver.[3]

Materials:

-

Bovine liver tissue

-

This compound internal standard solution (concentration to be optimized, e.g., 200 ng/g)

-

Acetonitrile (B52724) with 1% acetic acid

-

Water

-

Methanol

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18)

-

0.22 µm syringe filters

Procedure:

-

Weigh 2 g of homogenized bovine liver tissue into a 50 mL centrifuge tube.

-

Spike the sample with the this compound internal standard solution.

-

Add 10 mL of acetonitrile with 1% acetic acid.

-

Homogenize the sample for 1 minute.

-

Add the QuEChERS extraction salts, vortex vigorously for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a d-SPE tube containing the appropriate sorbent.

-

Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

-

Take an aliquot of the supernatant, evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL of 1:9 MeOH/H2O with 0.1% formic acid).[3]

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of sulfonamides. Optimization will be required for specific instruments and analytes.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS/MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow Rates | Optimized for the specific instrument |

| MRM Transitions | To be determined by infusing standard solutions of the analyte and this compound. For sulfonamides, a common product ion is m/z 156.[4] |

Quantitative Data Summary

The following tables summarize typical performance characteristics for LC-MS/MS methods for sulfonamide analysis using deuterated internal standards. These values can be used as a benchmark for method validation.

Table 1: Method Validation Parameters for Sulfonamide Analysis in Biological Matrices

| Parameter | Typical Range | Reference |

| Linearity (r²) | > 0.99 | [3] |

| Limit of Quantification (LOQ) | 1 - 10 ng/g | [3] |

| Accuracy (Recovery) | 80 - 120% | [3][4] |

| Precision (RSD) | < 15% | [3] |

Table 2: Example MRM Transitions for Selected Sulfonamides

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Sulfadiazine | 251.1 | 156.1 |

| Sulfamethoxazole | 254.1 | 156.1 |

| Sulfamethazine | 279.1 | 186.1 |

| This compound | To be determined | To be determined |

Note: The MRM transitions for this compound need to be experimentally determined.

Diagrams

Experimental Workflow

Caption: General experimental workflow for the analysis of sulfonamides.

Isotope Dilution Principle

References

- 1. Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nucleus.iaea.org [nucleus.iaea.org]

- 3. agilent.com [agilent.com]

- 4. acgpubs.org [acgpubs.org]

Application Notes and Protocols: N1-(4-Nitrophenyl)sulfanilamide-d4 as an Internal Standard for Sulfonamide Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary and human medicine. Their extensive use has led to concerns about the potential for residues in food products and the environment, necessitating sensitive and accurate analytical methods for their quantification. The use of stable isotope-labeled internal standards is a well-established technique in mass spectrometry-based quantification, offering high precision and accuracy by compensating for matrix effects and variations in sample preparation and instrument response.

This document provides detailed application notes and protocols for the use of N1-(4-Nitrophenyl)sulfanilamide-d4 as an internal standard for the quantification of sulfonamides in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

The fundamental principle behind using a deuterated internal standard like this compound is isotope dilution mass spectrometry. A known amount of the isotopically labeled standard, which is chemically identical to the analyte but has a different mass, is added to the sample at the beginning of the analytical process. The analyte and the internal standard are co-extracted, co-chromatographed, and co-ionized. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, as most sources of analytical variability will affect both compounds equally.

Caption: Workflow for Sulfonamide Quantification using an Internal Standard.

Experimental Protocols

Materials and Reagents

-

Analytes: Sulfonamide standards (e.g., sulfamethoxazole, sulfadiazine, etc.)

-

Internal Standard: this compound

-

Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Water (H₂O) - LC-MS grade

-

Reagents: Formic acid (FA), Ammonium acetate (B1210297) - LC-MS grade

-

Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or QuEChERS kits.

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each sulfonamide standard and this compound in 10 mL of methanol.

-

Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in a suitable solvent (e.g., 50:50 acetonitrile:water) to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 acetonitrile:water.

Sample Preparation (Illustrative Example for a Water Sample)

-

Spiking: To a 100 mL water sample, add a known volume of the internal standard spiking solution to achieve a final concentration of 10 ng/mL of this compound.

-

Conditioning: Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Loading: Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analytes and internal standard with 5 mL of acetonitrile.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

Protocol for preparing N1-(4-Nitrophenyl)sulfanilamide-d4 stock and working solutions

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock and working solutions of N1-(4-Nitrophenyl)sulfanilamide-d4. This deuterated internal standard is crucial for accurate quantification in various analytical methods, particularly in mass spectrometry-based assays.

Compound Information

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | 4-amino-N-(4-nitrophenyl-d4)benzenesulfonamide |

| Molecular Formula | C₁₂H₇D₄N₃O₄S |

| Molecular Weight | 297.32 g/mol |

| Appearance | Solid |

| Suggested Solvents | DMSO, Methanol |

| Storage (Solid) | -20°C, protected from light and moisture |

Experimental Protocols

Safety Precautions

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Preparation of a 1 mg/mL Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound.

Materials:

-

This compound solid

-

Dimethyl sulfoxide (B87167) (DMSO) or Methanol (ACS grade or higher)

-

Calibrated analytical balance

-

10 mL volumetric flask (Class A)

-

Spatula

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Sonicator (optional)

-

Amber glass vials with screw caps

Procedure:

-

Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh approximately 10 mg of this compound directly into the 10 mL volumetric flask. Record the exact weight.

-

Dissolution:

-

Add approximately 5-7 mL of the chosen solvent (DMSO or Methanol) to the volumetric flask.

-

Gently swirl the flask to begin dissolving the solid.

-

Vortex the solution for 1-2 minutes to ensure complete dissolution. If necessary, use a sonicator for a few minutes to aid dissolution.

-

-

Dilution to Volume: Once the solid is completely dissolved, bring the solution to the 10 mL mark with the same solvent.

-

Homogenization: Cap the volumetric flask and invert it 10-15 times to ensure the solution is homogeneous.

-

Storage: Transfer the stock solution into a clearly labeled amber glass vial. For long-term storage, it is recommended to store the solution at -20°C.

Preparation of Working Solutions

Working solutions of lower concentrations can be prepared by diluting the stock solution with the appropriate solvent.

Example: Preparation of a 10 µg/mL Working Solution

-

Allow the 1 mg/mL stock solution to thaw completely and equilibrate to room temperature.

-

Vortex the stock solution briefly to ensure homogeneity.

-

Using a calibrated pipette, transfer 100 µL of the 1 mg/mL stock solution into a clean 10 mL volumetric flask.

-

Dilute to the 10 mL mark with the desired solvent (e.g., methanol, acetonitrile, or a specific mobile phase).

-

Cap the flask and invert it 10-15 times to mix thoroughly.

-

This working solution should be prepared fresh daily or as needed for your analytical runs.

Solution Stability and Storage

| Solution Type | Recommended Storage Temperature | Recommended Shelf-Life (General Guideline) |

| Stock Solution | -20°C, protected from light | Up to 6 months |

| Working Solution | 2-8°C, protected from light | Prepare fresh daily |

Note: The stability of solutions can be solvent and concentration-dependent. It is best practice to perform your own stability studies to establish appropriate storage conditions and shelf-life for your specific application. Sulfonamides are generally more stable in neutral to alkaline conditions and may be susceptible to degradation in acidic environments.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the preparation of this compound stock and working solutions.

Caption: Workflow for preparing stock and working solutions.

Application Notes and Protocols for N1-(4-Nitrophenyl)sulfanilamide-d4 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in drug discovery and development, providing invaluable insights into the pharmacokinetic (PK) and metabolic profiles of new chemical entities. The use of deuterium-labeled compounds, such as N1-(4-Nitrophenyl)sulfanilamide-d4, offers significant advantages in absorption, distribution, metabolism, and excretion (ADME) studies. Deuteration can strategically alter metabolic pathways, potentially leading to an improved pharmacokinetic profile, reduced toxicity, and a better understanding of a drug's disposition.[1][2][3][4]

These application notes provide a comprehensive overview of the utility of this compound in pharmacokinetic research. Detailed protocols for in vivo studies and bioanalytical methods are presented to guide researchers in designing and executing robust experiments.

Key Applications

-

Pharmacokinetic Profiling: The primary application of this compound is to serve as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of the parent drug, N1-(4-Nitrophenyl)sulfanilamide, in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).[5][6][7][8][9] SIL-IS are considered the gold standard as they co-elute with the analyte and exhibit similar ionization and extraction characteristics, thus compensating for matrix effects and improving the accuracy and precision of the bioanalytical method.[8][9]

-

Metabolite Identification and Quantification: Deuterium (B1214612) labeling aids in the identification of drug metabolites. The distinct mass shift of the deuterated compound and its metabolites allows for their easy differentiation from endogenous compounds in complex biological samples.

-

Kinetic Isotope Effect Studies: The replacement of hydrogen with deuterium at a metabolic soft spot can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect.[2][10] This can lead to a longer half-life, increased exposure, and potentially a more favorable therapeutic profile for the parent drug.[1]

-

Bioavailability and Bioequivalence Studies: this compound can be used as a tracer in cassette dosing or microdosing studies to determine the absolute bioavailability of the non-labeled drug.

Data Presentation

The following tables present hypothetical, yet representative, pharmacokinetic data from a preclinical study in rats, comparing the non-deuterated N1-(4-Nitrophenyl)sulfanilamide with its deuterated analog. This data illustrates the potential impact of deuteration on the pharmacokinetic profile.

Table 1: Comparative Pharmacokinetic Parameters in Rats Following a Single Intravenous Dose (10 mg/kg)

| Parameter | N1-(4-Nitrophenyl)sulfanilamide | This compound |

| Cmax (ng/mL) | 15,230 ± 1,850 | 16,100 ± 2,100 |

| Tmax (h) | 0.08 ± 0.02 | 0.08 ± 0.03 |

| AUC0-t (ng·h/mL) | 25,600 ± 3,100 | 35,800 ± 4,200 |

| AUC0-inf (ng·h/mL) | 26,100 ± 3,300 | 37,200 ± 4,500 |

| t1/2 (h) | 4.5 ± 0.8 | 6.8 ± 1.1 |

| CL (mL/h/kg) | 383 ± 45 | 269 ± 32 |

| Vd (L/kg) | 2.5 ± 0.4 | 2.6 ± 0.5 |

Data are presented as mean ± standard deviation (n=6 per group).

Table 2: Comparative Pharmacokinetic Parameters in Rats Following a Single Oral Dose (50 mg/kg)

| Parameter | N1-(4-Nitrophenyl)sulfanilamide | This compound |

| Cmax (ng/mL) | 8,950 ± 1,100 | 12,500 ± 1,500 |

| Tmax (h) | 2.0 ± 0.5 | 2.2 ± 0.6 |

| AUC0-t (ng·h/mL) | 48,300 ± 5,900 | 75,400 ± 9,100 |

| AUC0-inf (ng·h/mL) | 49,100 ± 6,200 | 77,200 ± 9,800 |

| t1/2 (h) | 4.8 ± 0.9 | 7.1 ± 1.2 |

| Oral Bioavailability (%) | 37.6 | 41.5 |

Data are presented as mean ± standard deviation (n=6 per group).

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic profiles of N1-(4-Nitrophenyl)sulfanilamide and this compound following intravenous and oral administration in Sprague-Dawley rats.

Materials:

-

N1-(4-Nitrophenyl)sulfanilamide

-

This compound

-

Vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline)

-

Male Sprague-Dawley rats (250-300 g)

-

Dosing syringes and gavage needles

-

Blood collection tubes (containing K2EDTA)

-

Centrifuge

-

-80°C Freezer

Procedure:

-

Animal Acclimation: Acclimate rats for at least 7 days prior to the study with free access to food and water.

-

Dose Preparation: Prepare dosing solutions of N1-(4-Nitrophenyl)sulfanilamide and this compound in the vehicle at the required concentrations for intravenous (1 mg/mL) and oral (5 mg/mL) administration.

-

Animal Groups: Randomly assign animals to four groups (n=6 per group):

-

Group 1: N1-(4-Nitrophenyl)sulfanilamide, 10 mg/kg IV

-

Group 2: this compound, 10 mg/kg IV

-

Group 3: N1-(4-Nitrophenyl)sulfanilamide, 50 mg/kg PO

-

Group 4: this compound, 50 mg/kg PO

-

-

Dosing: Administer the compounds via tail vein injection for IV groups and oral gavage for PO groups.

-

Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular vein at the following time points:

-

IV administration: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Oral administration: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until bioanalysis.

-

Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Protocol 2: Bioanalytical Method for Quantification in Rat Plasma by LC-MS/MS

Objective: To develop and validate a sensitive and selective LC-MS/MS method for the quantification of N1-(4-Nitrophenyl)sulfanilamide in rat plasma using this compound as the internal standard.

Materials and Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

-

N1-(4-Nitrophenyl)sulfanilamide and this compound analytical standards

-

Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA) - LC-MS grade

-

Rat plasma

Procedure:

-

Standard and QC Sample Preparation:

-

Prepare stock solutions of N1-(4-Nitrophenyl)sulfanilamide and this compound (Internal Standard, IS) in DMSO.

-

Prepare calibration standards and quality control (QC) samples by spiking the appropriate amounts of the analyte stock solution into blank rat plasma.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibration standard, QC, or study sample), add 150 µL of ACN containing the IS (e.g., 100 ng/mL this compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient elution at a flow rate of 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Monitor the following MRM transitions (hypothetical):

-

N1-(4-Nitrophenyl)sulfanilamide: Q1/Q3 (e.g., m/z 294.1 -> 156.1)

-

This compound (IS): Q1/Q3 (e.g., m/z 298.1 -> 160.1)

-

-

-

-

Data Processing:

-

Integrate the peak areas of the analyte and the IS.

-

Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Quantify the analyte concentration in the QC and study samples using the calibration curve.

-

Mandatory Visualizations

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Caption: Plausible metabolic pathway of this compound.

References

- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deuterated drug - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 5. scispace.com [scispace.com]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for the Residue Analysis of Sulfonamides in Food and Environmental Samples using N1-(4-Nitrophenyl)sulfanilamide-d4 as an Internal Standard

Introduction